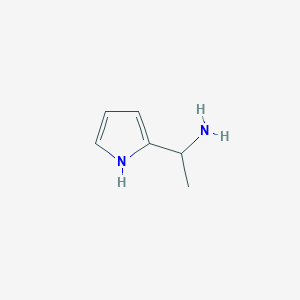

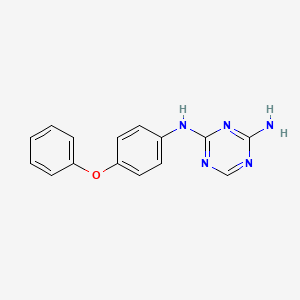

![molecular formula C17H16ClF3IN5O B3019649 2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-(5-iodopyridin-2-yl)acetamide CAS No. 339018-01-8](/img/structure/B3019649.png)

2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-(5-iodopyridin-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-(5-iodopyridin-2-yl)acetamide” is a complex organic molecule. It contains several functional groups, including a piperazine ring, a trifluoromethyl group, and a pyridine ring .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of a trifluoromethyl group and a pyridine ring are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds with similar structures have been studied. For example, a compound with a similar structure was found to inhibit bacterial phosphopantetheinyl transferase, a key enzyme in bacterial metabolism .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its molecular structure. The trifluoromethyl group and the pyridine ring are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications

Memory Enhancement

The compound has been studied for its potential effects on memory enhancement. Li Ming-zhu (2008) synthesized a related piperazin-1-yl acetamide and found that it improved the memory ability in mice, as measured by a swimming maze test (Li Ming-zhu, 2008).

Inhibition of Acyl-Coenzyme A: Cholesterol O-Acyltransferase-1

The compound has been identified as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT-1). K. Shibuya et al. (2018) noted its significant selectivity for ACAT-1 over ACAT-2, suggesting potential use in treating diseases involving ACAT-1 overexpression (K. Shibuya et al., 2018).

Platelet Aggregation Inhibition

Research indicates that piperazinyl glutamate pyridines, related to the given compound, act as potent P2Y12 antagonists. J. J. Parlow et al. (2010) developed compounds demonstrating excellent inhibition of platelet aggregation, optimizing pharmacokinetic and physiochemical properties (J. J. Parlow et al., 2010).

Alzheimer's Disease Therapy

2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides have been described as potent inhibitors of acetylcholinesterase and amyloid β aggregation, relevant for Alzheimer's disease therapy. Tarana Umar et al. (2019) found that these compounds also displayed antioxidation and metal-chelation activity (Tarana Umar et al., 2019).

Antineoplastic Properties

The compound flumatinib, which shares a similar structure, has been studied for its antineoplastic properties, particularly in the treatment of chronic myelogenous leukemia. Aishen Gong et al. (2010) identified its primary metabolites and metabolic pathways in humans (Aishen Gong et al., 2010).

Future Directions

Mechanism of Action

Target of Action

The primary target of this compound is the bacterial enzyme Phosphopantetheinyl transferase (PPTase) . PPTases are essential for bacterial cell viability and virulence .

Mode of Action

The compound acts as a potent inhibitor of bacterial PPTase . It binds to the active site of the enzyme, preventing it from catalyzing the post-translational modification essential for bacterial cell viability and virulence .

Biochemical Pathways

The inhibition of PPTase by the compound affects several biochemical pathways. One of the key pathways is the microbial fatty acid synthase (FAS) system . The FAS system is responsible for the production of palmitate, a primary membrane component, and the assembly of virulence-determining components of bacterial cell walls . The inhibition of PPTase leads to a reduction in the anabolic capacity of the FAS system, affecting cell viability and virulence .

Pharmacokinetics

The compound exhibits submicromolar inhibition of bacterial PPTase, with no activity toward the human orthologue . This suggests a high degree of selectivity, which is crucial for its bioavailability.

Result of Action

The compound’s action results in the attenuation of secondary metabolism and thwarting of bacterial growth . Specifically, it was found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . It also demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus .

Properties

IUPAC Name |

2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-(5-iodopyridin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClF3IN5O/c18-13-7-11(17(19,20)21)8-24-16(13)27-5-3-26(4-6-27)10-15(28)25-14-2-1-12(22)9-23-14/h1-2,7-9H,3-6,10H2,(H,23,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCHKDYIEWLNAHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=NC=C(C=C2)I)C3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClF3IN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Aminomethyl)phenyl]urea](/img/structure/B3019566.png)

![2-ethyl-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B3019568.png)

![3-(2,5-dimethoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B3019569.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B3019571.png)

![2-[2-(3-Hydroxypiperidin-1-yl)-2-oxoethoxy]acetic acid](/img/structure/B3019576.png)

![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-9H-xanthene-9-carboxamide](/img/structure/B3019577.png)

![2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B3019584.png)

![2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole](/img/structure/B3019586.png)